2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-3-1-9(2-4-10)12(16)8-15-6-5-11(14)7-15/h1-4,11H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIUNBQQEBYPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidine Ring
The pyrrolidine ring can be synthesized via intramolecular cyclization of suitable precursors. A common approach involves starting from amino alcohols or amino acids that undergo cyclization under acidic or basic conditions to form the five-membered pyrrolidine ring.
Introduction of the 3-Amino Group
The 3-amino substituent is typically introduced by:
- Reductive amination: Reacting a 3-keto-pyrrolidine intermediate with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.
- Nucleophilic substitution: Using halogenated pyrrolidine intermediates where the halogen is displaced by an amino group under nucleophilic conditions.
Attachment of the 4-Chlorophenyl Ethanone Moiety
The 4-chlorophenyl ethanone group is introduced by:
- N-alkylation: Reacting the pyrrolidine nitrogen with a 4-chlorophenyl-substituted ethanone halide (e.g., 4-chlorophenylacetyl chloride or bromide) under basic conditions.
- Cross-coupling reactions: Although less common for this specific compound, palladium-catalyzed coupling methods (e.g., Suzuki or Stille coupling) can be used if the intermediate or substituent requires it.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Amino alcohol precursor, acid/base catalyst | Formation of pyrrolidine ring |
| 2 | Reductive amination or substitution | Ammonia or amine source, reducing agent | Introduction of 3-amino group |
| 3 | N-Alkylation | 4-Chlorophenylacetyl halide, base (e.g., K2CO3) | Attachment of 4-chlorophenyl ethanone moiety |
Research Findings and Optimization
- Yield and Purity: Optimization of reaction conditions such as temperature, solvent choice (e.g., dichloromethane, ethanol), and stoichiometry of reagents is crucial to maximize yield and purity.
- Catalysts: Use of mild catalysts in reductive amination improves selectivity and reduces side reactions.
- Protecting Groups: Boc or other protecting groups may be employed during synthesis to protect the amino group or other reactive sites, which are removed in the final steps.
- Scalability: Industrial scale-up focuses on minimizing steps and using cost-effective reagents while maintaining product quality.
Comparative Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Reductive Amination | High selectivity, mild conditions | Requires careful control of reducing agent | 70-85 | Commonly used for amino introduction |
| Nucleophilic Substitution | Straightforward, fewer steps | Possible side reactions, lower selectivity | 60-75 | Used when halogenated intermediates available |
| N-Alkylation with Acyl Halide | Efficient attachment of ethanone group | Requires handling of acyl halides | 75-90 | Key step for final product formation |
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and chlorophenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share the 1-(4-chlorophenyl)ethan-1-one core but differ in substituents, leading to variations in physicochemical and biological properties:
Table 1: Key Structural Features of Analogous Compounds
Physicochemical Properties
- Melting Points: 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f): 137.3–138.5°C . 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e): 149–151°C . Notably, the 3-aminopyrrolidine substituent in the target compound may lower melting points compared to sulfoximine or triazole analogs due to increased molecular flexibility.
Spectroscopic Data :
- ¹H NMR :
- For 1q (4-chlorophenyl-sulfoximine): δ 7.73 (d, J = 8.4 Hz, 2H), 7.36 (d, J = 8.4 Hz, 2H), 4.96 (s, 1H), 3.51 (s, 6H) .
- For pyrazole analog (1): Distinct aromatic peaks at δ 7.2–8.1 ppm and pyrazole protons at δ 6.0–6.5 ppm .
- HRMS :
- Compound 43 (imidazo[1,2-a]pyridine derivative): [M + H]⁺ = 507.10983 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
